molecular formula C20H22ClN3O4 B2541109 3-[2-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one;hydrochloride CAS No. 2418593-53-8

3-[2-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one;hydrochloride

Cat. No. B2541109
CAS RN: 2418593-53-8
M. Wt: 403.86
InChI Key: DMRJFUCBIUKFMP-IDVLALEDSA-N
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Description

The compound "3-[2-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one;hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. Although the exact compound is not described in the provided papers, the structural motifs and synthetic strategies discussed in the papers may offer insights into the synthesis and properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds, such as 4-(aminomethyl)-1-phenyl-2-pyrrolidinone (4a) and 4-(aminomethyl)-1-(methoxyphenyl)-2-pyrrolidinone (4b), involves a six-step sequence that could be adapted for the synthesis of the compound . These steps likely involve the formation of the pyrrolidinone ring, introduction of the methoxyphenyl group, and subsequent modifications to install the benzoxazolone moiety. The synthesis of these compounds is significant as they are identified as monoamine oxidase B inactivators, suggesting a potential pharmacological application for the compound of interest .

Molecular Structure Analysis

While the exact molecular structure of the compound is not provided, the structural analysis of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, through X-ray crystallography, offers a glimpse into the complexity of such molecules . The crystal structure reveals a nearly coplanar arrangement of the pyrazole, pyridine, and pyran rings, stabilized by intermolecular hydrogen bonding . This information is valuable for understanding how similar structural features might influence the physical properties and biological activity of the compound .

Chemical Reactions Analysis

The synthesis of optically active triamines from 2,6-bis(aminomethyl)pyridine, as described in one of the papers, involves the introduction of substituents at the pyrrolidinone ring . These reactions are stereoselective and result in compounds that can form complexes with metal ions such as copper(II) . This suggests that the compound of interest may also exhibit stereoselectivity in its reactions and could potentially form complexes with metals, which might be relevant for its biological activity or for its use as a chelating agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural similarities with the discussed compounds, it can be inferred that the compound may exhibit properties such as solubility in polar solvents, potential for hydrogen bonding, and the ability to exist in different protonation states depending on the pH . These properties are crucial for understanding the compound's behavior in biological systems and for optimizing its synthesis and application.

Scientific Research Applications

Synthesis and Drug Development

Compounds with structures similar to the specified chemical have been extensively studied for their synthesis processes, which are critical in the development of pharmaceutical drugs. For instance, the synthesis of Paliperidone, a drug used for the treatment of schizophrenia, involves complex organic synthesis techniques that might share similarities with the synthesis of the specified compound (Ji Ya-fei, 2010). This underscores the importance of intricate synthesis methodologies in creating clinically relevant compounds.

Antimicrobial and Antioxidant Activities

Several studies have reported on compounds with complex structures exhibiting antimicrobial and antioxidant activities. For example, research on new pyridine derivatives has demonstrated variable and modest activity against investigated strains of bacteria and fungi, highlighting the potential of such compounds in antimicrobial applications (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011). Similarly, the synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has shown potent antioxidants, indicating the relevance of these compounds in oxidative stress research (I. Tumosienė et al., 2019).

Electropolymerization and Conducting Polymers

Research on derivatized bis(pyrrol-2-yl) arylenes, including electropolymerization processes, showcases the potential application of structurally complex compounds in creating conducting polymers. These materials have significant implications for electronic and optoelectronic devices (G. Sotzing et al., 1996).

Multi-Component Synthesis Techniques

The development of multi-component synthesis techniques, as seen in the creation of pyrrolo[3,4-b]pyridin-5-ones, highlights the versatility of complex organic synthesis in generating novel compounds that could have various scientific and pharmaceutical applications (P. Janvier et al., 2002).

properties

IUPAC Name

3-[2-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4.ClH/c1-26-14-8-6-13(7-9-14)15-10-22(11-16(15)21)19(24)12-23-17-4-2-3-5-18(17)27-20(23)25;/h2-9,15-16H,10-12,21H2,1H3;1H/t15-,16+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRJFUCBIUKFMP-IDVLALEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CN(CC2N)C(=O)CN3C4=CC=CC=C4OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N)C(=O)CN3C4=CC=CC=C4OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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